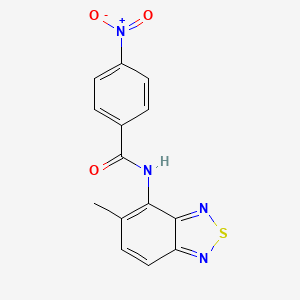

N-(5-甲基-2,1,3-苯并噻二唑-4-基)-4-硝基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related benzothiadiazole compounds often involves multi-step chemical reactions, including the use of click chemistry for the introduction of triazole derivatives, as seen in related compounds (Tahghighi et al., 2012). Another approach involves reacting specific benzoyl chlorides with aminobenzothiadiazoles, leading to compounds with N,N-bidentate directing groups suitable for C-H bond functionalization reactions (Al Mamari et al., 2019).

Molecular Structure Analysis

Molecular structure characterization typically involves various spectroscopic methods such as NMR, IR, and GC-MS, as well as elemental analysis to confirm the composition of the synthesized compounds. For example, the molecular structure of N-benzo[c][1,2,5]thiazol-4-yl-3-trifluoromethylbenzamide was elucidated using these techniques, highlighting the importance of detailed structural analysis in understanding the compound's properties (Al Mamari et al., 2019).

Chemical Reactions and Properties

Benzothiadiazole compounds participate in a variety of chemical reactions, such as the isomerization of N-aryl-3-amino-4-nitroisothiazol-5(2H)-imines to 2-(benzothiazol-2-yl)-2-nitroethene-l,1-diamines, demonstrating their reactive nature and potential for further chemical modifications (Argilagos et al., 1997).

Physical Properties Analysis

The physical properties of such compounds, including solubility, vapor pressure, and thermal behavior, are crucial for their practical applications. For instance, the physico-chemical properties of a related compound, N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide, were studied to understand its sublimation, solubility, and distribution coefficients, providing insights into its behavior in different environments (Ol’khovich et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity towards other compounds, potential for forming hydrogen bonds, and ability to undergo various chemical transformations, are integral to understanding the utility and applications of these compounds. The hydrogen-bonding capabilities of similar compounds, such as methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate, have been analyzed to reveal their potential interactions and stability in different chemical environments (Portilla et al., 2007).

科学研究应用

抗惊厥特性

N-(5-甲基-2,1,3-苯并噻二唑-4-基)-4-硝基苯甲酰胺及其衍生物已被探索其抗惊厥特性。Sych 等人 (2018) 的一项研究重点介绍了相关化合物 N-(5-乙基-[1,3,4]-噻二唑-2-基)-2-硝基苯甲酰胺的合成,该化合物在戊四唑模型的癫痫发作中表现出比经典药物丙戊酸钠更高的抗惊厥活性。该化合物被提议进行进一步的临床前研究,强调其在开发新型抗惊厥药物方面的潜力 (Sych 等人,2018)。

抗利什曼原虫活性

已经研究了 1,3,4-噻二唑衍生物的抗利什曼原虫活性,这些化合物对利什曼原虫主要形式的促盛期配子体表现出良好的活性。例如,Tahghighi 等人 (2012) 合成了一系列 5-(5-硝基呋喃-2-基)-1,3,4-噻二唑-2-胺,证明每巨噬细胞内细胞内无鞭毛体显着减少。这表明这些化合物在治疗利什曼病中具有潜力 (Tahghighi 等人,2012)。

癌症治疗应用

噻唑类化合物是一类与 N-(5-甲基-2,1,3-苯并噻二唑-4-基)-4-硝基苯甲酰胺相关的化合物,已被研究其在治疗结肠癌中的潜力。Brockmann 等人 (2014) 证明某些噻唑类衍生物可以在结肠癌细胞系中诱导细胞死亡。这一发现为噻唑类衍生物在癌症治疗中的应用开辟了可能性 (Brockmann 等人,2014)。

抗菌活性

与所讨论的主要化合物相关的苯并噻唑衍生物已显示出显着的抗菌活性。例如,Gupta (2018) 合成了羟基取代的苯并噻唑衍生物,对化脓性链球菌表现出有效的抗菌活性。这表明这些衍生物在对抗细菌感染中具有潜在的应用 (Gupta,2018)。

属性

IUPAC Name |

N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O3S/c1-8-2-7-11-13(17-22-16-11)12(8)15-14(19)9-3-5-10(6-4-9)18(20)21/h2-7H,1H3,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBCSQPZWZDYETK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NSN=C2C=C1)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-4-nitrobenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-isobutyl-1'-(pyrazin-2-ylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5548550.png)

![4-methyl-2-{2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]-2-oxoethyl}-1(2H)-phthalazinone](/img/structure/B5548552.png)

![N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxy-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5548560.png)

![5-(4-tert-butylphenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5548562.png)

![rel-(1R,3S)-3-(2-aminoethoxy)-7-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5548570.png)

![2-fluoro-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide](/img/structure/B5548571.png)

![ethyl 5-methyl-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5548578.png)

![[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B5548605.png)

![2-[(4-bromobenzyl)thio]-4,6-dimethylnicotinonitrile](/img/structure/B5548607.png)

![2-(2,6-dimethylphenoxy)-N'-[(2-hydroxy-1-naphthyl)methylene]acetohydrazide](/img/structure/B5548610.png)

![2-methyl-4-(1-pyrrolidinyl)-6-(4-{[4-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyrimidine](/img/structure/B5548618.png)

![methyl 5-[(2-fluorobenzyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B5548629.png)